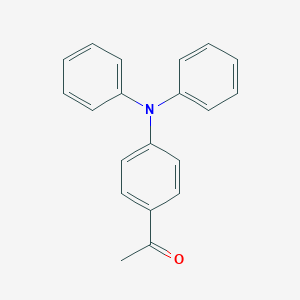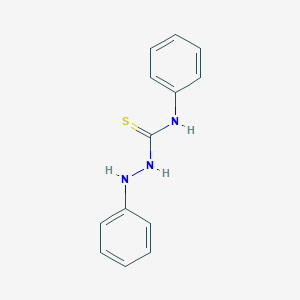
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one, also known as CCDM, is a chemical compound that belongs to the class of cyclohexanones. CCDM is a yellow liquid that is soluble in organic solvents and is commonly used in scientific research applications. CCDM is synthesized through a complex process involving several chemical reactions.
Mécanisme D'action
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one inhibits PKC activity by binding to the enzyme's regulatory domain. This binding prevents the enzyme from interacting with its substrate, which results in the inhibition of PKC activity. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is a selective inhibitor of PKC, which means that it only inhibits certain isoforms of the enzyme.
Effets Biochimiques Et Physiologiques
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one inhibits the growth of cancer cells, reduces inflammation, and prevents the formation of blood clots. In vivo studies have shown that 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one reduces the severity of arthritis symptoms and protects against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in lab experiments is its selectivity for PKC. This selectivity allows researchers to study the role of PKC in various cellular processes without affecting other cellular pathways. However, one limitation of using 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in lab experiments is its toxicity. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has been shown to be toxic to certain cell types at high concentrations, which limits its use in some experiments.
Orientations Futures
There are several future directions for research involving 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one. One direction is to study the role of PKC in cancer progression and to develop 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one-based therapies for cancer treatment. Another direction is to study the potential therapeutic effects of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in other diseases, such as inflammatory bowel disease and cardiovascular disease. Additionally, researchers could investigate the potential use of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one as a tool to study the role of PKC in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is a chemical compound that is commonly used in scientific research applications as an inhibitor of PKC. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is synthesized through a complex process involving several chemical reactions. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research involving 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one, including the development of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one-based therapies for cancer treatment and the investigation of its potential use in other diseases.
Méthodes De Synthèse
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of cyclohexanone with methyl vinyl ketone to form 2-cyclohexyl-2-methyl-3-buten-2-one. The second step involves the reaction of 2-cyclohexyl-2-methyl-3-buten-2-one with chlorine gas to form 2-chloro-1-cyclohexyl-2-methyl-3-buten-2-one. The final step involves the reaction of 2-chloro-1-cyclohexyl-2-methyl-3-buten-2-one with 2,3-dimethyl-2-butene-1-ol to form 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one.
Applications De Recherche Scientifique
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is commonly used in scientific research applications as an inhibitor of the enzyme protein kinase C (PKC). PKC is an enzyme that plays a critical role in a variety of cellular processes, including cell growth, differentiation, and survival. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is used to inhibit PKC activity in vitro and in vivo, which allows researchers to study the role of PKC in various cellular processes.
Propriétés
Numéro CAS |
131353-06-5 |
|---|---|
Nom du produit |
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one |
Formule moléculaire |
C12H19ClO |
Poids moléculaire |
214.73 g/mol |
Nom IUPAC |
2-chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one |
InChI |
InChI=1S/C12H19ClO/c1-9(2)12(3,13)11(14)10-7-5-4-6-8-10/h10H,1,4-8H2,2-3H3 |
Clé InChI |
HLZHNHKSGNUKKF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C(=O)C1CCCCC1)Cl |
SMILES canonique |
CC(=C)C(C)(C(=O)C1CCCCC1)Cl |
Synonymes |
3-Buten-1-one, 2-chloro-1-cyclohexyl-2,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



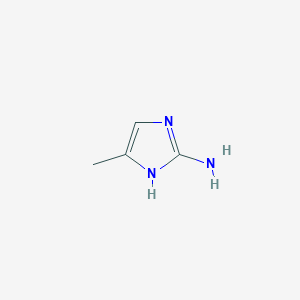
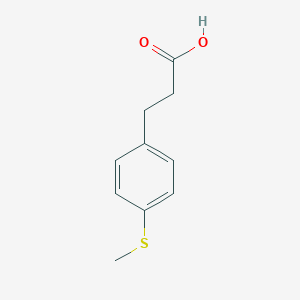
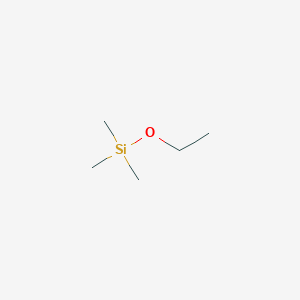
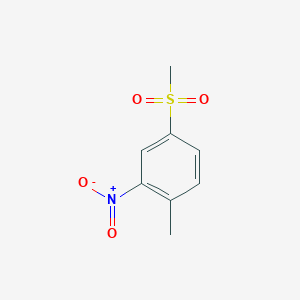
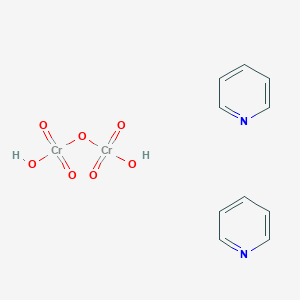
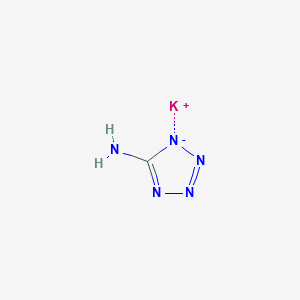
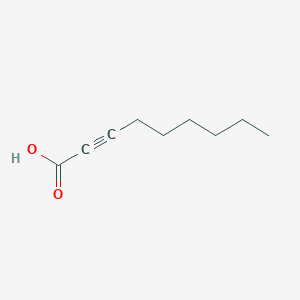

![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)

